molecular formula C20H18ClFN4OS B2893124 (4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone CAS No. 1286696-15-8

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone

Cat. No.: B2893124
CAS No.: 1286696-15-8
M. Wt: 416.9
InChI Key: GEIIZOMCXRSIKG-UHFFFAOYSA-N
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Description

(4-Amino-3-(3-fluorophenyl)isothiazol-5-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClFN4OS and its molecular weight is 416.9. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Logic Gates

Compounds designed with fluorophore, piperazine receptor, and aryl group components, including those with structural similarity to the queried molecule, have been developed as fluorescent logic gates. These molecules can reconfigure logic functions based on solvent polarity, demonstrating potential applications in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).

Antimicrobial Activities

Derivatives of 1,2,4-triazole, incorporating elements of the queried chemical structure, have been synthesized and found to possess good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Spectral and Docking Studies

Novel compounds related to the query, with structural optimizations and analyses via density functional theory (DFT), have shown potential antibacterial activities. These studies provide insights into the molecular properties and reactive behaviors of complex molecules (Shahana & Yardily, 2020).

Antitumor and Antimicrobial Syntheses

New pyridine derivatives have been synthesized and tested for antimicrobial activity, demonstrating the versatility of such compounds in pharmaceutical applications. These studies highlight the importance of structural variation in achieving specific biological effects (Patel et al., 2011).

High-Efficacy Receptor Activation

Research on compounds with high-efficacy receptor agonist properties, such as those related to the queried molecule, has shown potential in treating chronic nociceptive and neuropathic pain. This demonstrates the therapeutic potential of complex molecules in addressing difficult-to-treat conditions (Colpaert et al., 2004).

Properties

IUPAC Name

[4-amino-3-(3-fluorophenyl)-1,2-thiazol-5-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c21-14-4-2-6-16(12-14)25-7-9-26(10-8-25)20(27)19-17(23)18(24-28-19)13-3-1-5-15(22)11-13/h1-6,11-12H,7-10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIIZOMCXRSIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(C(=NS3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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